5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol
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Overview
Description
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol is an organic compound with a wide range of applications in scientific research This compound is known for its unique chemical structure, which includes a carboxylic acid group, a chlorophenyl group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol involves several steps. One common method includes the reaction of 3-(4-chloro-3-nitrophenyl)-5-trifluoromethylbenzoic acid with sodium hydroxide, followed by reduction with hydrogen gas and a palladium catalyst. The detailed steps are as follows:
- Dissolve 3-(4-chloro-3-nitrophenyl)-5-trifluoromethylbenzoic acid in a solution of sodium hydroxide in water.
- Heat the mixture to reflux for several hours until the starting material is completely converted to the corresponding carboxylic acid.
- Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
- Filter the product and wash with water to remove any impurities.
- Dissolve the product in a mixture of ethanol and water.
- Add hydrogen gas and a palladium catalyst to the solution and stir under pressure for several hours until the nitro group is reduced to an amine.
- Acidify the reaction mixture with hydrochloric acid to precipitate the final product.
- Filter the product and wash with water to remove any impurities.
- Dry the product under vacuum to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create novel compounds.
Biology: The compound can be used in enzyme assays to study enzyme activity and inhibition.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol is not well understood. it is believed that the compound binds to specific receptor sites on enzymes and inhibits their activity. This inhibition may be due to the presence of the trifluoromethoxy group, which interacts with the receptor site in a specific way.
Comparison with Similar Compounds
Similar Compounds
3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
5-(3-Carboxy-4-chlorophenyl)picolinic acid: Similar structure but with a picolinic acid group.
Uniqueness
The presence of the trifluoromethoxy group in 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol makes it unique compared to similar compounds. This group can significantly influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research applications.
Properties
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O4/c15-12-2-1-7(5-11(12)13(20)21)8-3-9(19)6-10(4-8)22-14(16,17)18/h1-6,19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFAFZBOPHUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686731 |
Source
|
Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-90-0 |
Source
|
Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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